molecular formula C20H23FN2O5S B2937979 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-85-2

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Numéro de catalogue: B2937979
Numéro CAS: 921908-85-2
Poids moléculaire: 422.47
Clé InChI: JGJMYBHWMDEPQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3-fluoro-substituted aromatic ring linked via a sulfonamide group to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. The ethoxy group at position 4 and fluorine at position 3 on the benzene ring, combined with the sterically congested 3,3,5-trimethylated oxazepin core, may influence its physicochemical properties and target binding kinetics.

Propriétés

IUPAC Name

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-18-16(10-13)23(4)19(24)20(2,3)12-28-18/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMYBHWMDEPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20_{20}H23_{23}FN2_2O5_5S
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 921908-85-2

Structural Features

The structural complexity of this compound is highlighted in the following table:

FeatureDescription
Sulfonamide GroupEnhances solubility and biological activity
Tetrahydrobenzo[b][1,4]oxazepin MoietyImparts unique pharmacological properties
Ethoxy and Fluoro SubstituentsPotentially influence reactivity and selectivity

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide often exhibit various biological activities through interactions with specific biological targets such as enzymes and receptors. The mechanisms may include:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors.

Pharmacological Properties

Several studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The unique structure may allow it to interfere with cancer cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent investigation demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Gram-positive bacteria.
    • The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Research :
    • In vitro studies indicated that the compound could inhibit the growth of certain cancer cell lines.
    • Mechanistic studies suggested that it induces apoptosis in cancer cells through caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-bromobenzamideSimple benzamide structureLacks complex ring systems
N,N-dimethylbenzamideBenzamide with dimethyl groupSimpler structure without oxazepine
Indole DerivativesContains an indole ringDifferent ring system; varied biological activity

The complexity and unique combination of functional groups in the target compound distinguish it from these simpler analogs and may impart unique biological activities that warrant further investigation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with two closely related derivatives:

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Benzene Ring Substituents Benzooxazepin Ring Features Molecular Weight (g/mol)
4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide C₂₁H₂₆FN₂O₅S (estimated) 4-ethoxy, 3-fluoro 3,3,5-trimethyl, benzo[b], 4-oxo ~428.5 (calculated)
4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide C₁₉H₂₂FN₃O₄S 4-fluoro, 3-methyl 3,3,5-trimethyl, benzo[b], 4-oxo 419.46
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide C₁₆H₁₄ClFN₂O₄S 3-chloro, 4-fluoro 4-methyl, benzo[f], 5-oxo 384.8

Substituent Effects on the Benzene Ring

  • Target Compound: The 4-ethoxy and 3-fluoro groups introduce steric bulk and electron-withdrawing effects, respectively.
  • 4-fluoro-3-methyl Analog : The smaller methyl group at position 3 reduces steric hindrance, which might favor binding to compact active sites. Fluorine’s electronegativity could stabilize aromatic interactions .
  • 3-chloro-4-fluoro Analog : Chlorine at position 3 adds both steric bulk and strong electron-withdrawing effects, which may alter binding affinity compared to the ethoxy/fluoro combination .

Heterocyclic Core Modifications

  • Target Compound : The 3,3,5-trimethyl substitution on the benzo[b]oxazepin ring creates a rigid, hydrophobic environment. This could enhance selectivity for targets requiring steric complementarity .
  • Benzo[f]oxazepin Analog: The benzo[f] isomer (vs. The 4-methyl group (vs. 3,3,5-trimethyl) reduces steric complexity, possibly lowering metabolic stability .

Molecular Weight and Drug-Likeness

  • The target compound’s higher molecular weight (~428.5 g/mol) compared to the analogs (384.8–419.5 g/mol) approaches the upper limit of Lipinski’s rule of five (500 g/mol). This may impact oral bioavailability, though the ethoxy group could mitigate this via improved solubility .

Implications for Structure-Activity Relationships (SAR)

While biological data are unavailable, structural trends suggest:

  • Ethoxy vs. Methyl/Chloro : Ethoxy’s larger size may improve binding to hydrophobic pockets but could reduce solubility.
  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may favor hydrogen bonding over halogen bonding.
  • Trimethylated Oxazepin Core : Enhanced rigidity may increase target specificity but could complicate synthetic accessibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.